molecular formula C8H9N3O4 B13829439 n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide

n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide

Cat. No.: B13829439
M. Wt: 211.17 g/mol
InChI Key: BPTNHAQHRCCWMM-UHFFFAOYSA-N
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Description

n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide: is a synthetic organic compound that belongs to the class of benzoxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide typically involves the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxy Groups: Hydroxylation reactions can be used to introduce hydroxy groups at the desired positions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Various substitution reactions can be performed, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.

    Hydroxybenzoxadiazoles: Compounds with hydroxy groups at different positions.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

The uniqueness of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and properties.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

N-(4,7-dihydroxy-4,7-dihydro-2,1,3-benzoxadiazol-5-yl)acetamide

InChI

InChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12)

InChI Key

BPTNHAQHRCCWMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(C2=NON=C2C1O)O

Origin of Product

United States

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